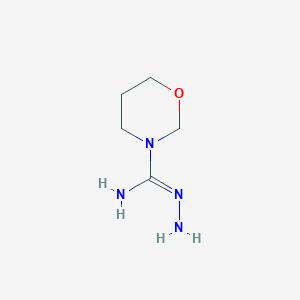

1,3-Oxazinane-3-carboximidhydrazide

Descripción

Propiedades

Fórmula molecular |

C5H12N4O |

|---|---|

Peso molecular |

144.18 g/mol |

Nombre IUPAC |

N'-amino-1,3-oxazinane-3-carboximidamide |

InChI |

InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8) |

Clave InChI |

JUXIEOFTEACODZ-UHFFFAOYSA-N |

SMILES isomérico |

C1CN(COC1)/C(=N/N)/N |

SMILES canónico |

C1CN(COC1)C(=NN)N |

Origen del producto |

United States |

Métodos De Preparación

One-Pot Multicomponent Condensation

- Methodology : A common and efficient route involves the one-pot condensation of α- or β-naphthol, aniline or substituted amines, and formaldehyde in the presence of a catalyst.

- Catalysts Used : Thiamine hydrochloride (Vitamin B1), alum, zirconyl (IV) chloride, and nanocatalysts such as GO-Fe3O4-Ti(IV).

- Reaction Medium : Water is often used as a green solvent, enhancing environmental friendliness and operational simplicity.

- Advantages : High yields, mild conditions (room temperature or slightly elevated), short reaction times, and easy workup.

Solid-Supported and Nanocatalyst-Assisted Synthesis

- Catalyst : Reusable nanocatalysts such as GO-Fe3O4-Ti(IV) have been employed to catalyze solvent-free cyclization reactions.

- Conditions : Heating at moderate temperatures (~65 °C) without solvents, followed by magnetic separation of the catalyst.

- Benefits : Eco-friendly, catalyst recyclability, thermal stability, and high product purity.

Microwave-Assisted Synthesis

Metal-Catalyzed Cyclization

- Gold(I)-Catalysis : Denitrogenation cyclization of halo-substituted alkyl azides using gold(I) complexes enables regioselective and stereoselective synthesis of 1,3-oxazines.

- Palladium-Catalysis : Palladium-catalyzed cycloaddition of vinyloxetanes with heterocumulenes is another approach for constructing bicyclic oxazine derivatives.

Detailed Preparation Procedures and Data

Synthesis Using Thiamine Hydrochloride (Vitamin B1) Catalyst in Aqueous Medium

| Component | Quantity | Role |

|---|---|---|

| α- or β-naphthol | 1 mmol | Phenolic substrate |

| Aniline or substituted amine | 1 mmol | Amino component |

| Formaldehyde (37%) | 2-3 mmol | Aldehyde source |

| Thiamine hydrochloride (VB1) | 5-10 mol% | Biodegradable catalyst |

| Water | 2 mL | Solvent |

- Procedure : Mix components and stir at room temperature for 1 hour. Monitor reaction by thin-layer chromatography (TLC). Extract product with ethyl acetate, wash organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate solvent under reduced pressure to obtain solid oxazine derivatives.

- Yields : Quantitative to excellent yields (65-96%) reported.

- Mechanism : Mannich-type condensation between aniline and formaldehyde forms an imine intermediate, which reacts with naphthol to form the oxazine ring via intramolecular cyclization.

Solvent-Free Cyclization Using GO-Fe3O4-Ti(IV) Nanocatalyst

| Component | Quantity | Role |

|---|---|---|

| β-naphthol | 1 mmol | Phenolic substrate |

| Primary amine | 1 mmol | Amino component |

| Formaldehyde (37%) | 2 mmol (0.07 mL) | Aldehyde source |

| GO-Fe3O4-Ti(IV) | 0.4 g | Magnetic nanocatalyst |

- Procedure : Mix reagents and catalyst, heat at 65 °C without solvent. After completion, dissolve mixture in ethanol, separate catalyst magnetically, add cold water to precipitate product, filter, recrystallize from hot ethanol.

- Catalyst Reuse : Catalyst washed with hot acetone, dried, and reused multiple times without significant loss of activity.

- Advantages : Eco-friendly, solvent-free, high yields, easy catalyst recovery.

Microwave-Assisted Synthesis Using Polyphosphoric Acid Esters

| Substituent (R) | Reaction Time & Temp | Yield (%) |

|---|---|---|

| 4-OCH3C6H4 | 5 min, 70 °C | 85% |

| 4-CH3C6H4 | 5 min, 70 °C | 96% |

| 2-CH3C6H4 | 5 min, 90 °C | 84% |

| 4-ClC6H4 | 5 min, 70 °C | 92% |

| 4-NO2C6H4 | 5 min, 70 °C | 91% |

Gold(I)-Catalyzed Cycloisomerization

- Catalysts : [Ph3PAu(NCCH3)]SbF6, [IprAu(NCCH3)]SbF6, and [XPhosAu(NCCH3)]SbF6.

- Reaction : Halo-substituted alkyl azides undergo 6-endo-dig azide-yne cyclization to form 1,3-oxazines.

- Optimization : Replacement of SbF6– counter-anion with NTf2– accelerates reaction, completing in 20 minutes with high yields.

- Significance : Enables regioselective and stereoselective synthesis of substituted 1,3-oxazines.

Comparative Summary of Preparation Methods

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| One-pot condensation (VB1) | Thiamine hydrochloride, RT | Water | ~1 hour | 65-96 | Green, mild, easy workup |

| Nanocatalyst (GO-Fe3O4-Ti(IV)) | Magnetic nanocatalyst, 65 °C | Solvent-free | Variable | High | Reusable catalyst, eco-friendly |

| Microwave-assisted | Polyphosphoric acid esters (PPA) | None (microwave) | 3-10 minutes | 27-96 | Rapid, high purity |

| Gold(I)-catalyzed cyclization | Gold complexes, 20 min | Organic solvents | 20 minutes | High | Regio- and stereoselective |

Research Findings and Notes

- The use of biodegradable and green catalysts like Vitamin B1 in aqueous media is particularly attractive for pharmaceutical applications due to low toxicity and environmental impact.

- Nanocatalyst-based solvent-free methods reduce solvent waste and facilitate catalyst recovery, aligning with sustainable chemistry principles.

- Microwave-assisted synthesis offers dramatic reductions in reaction time while maintaining or improving yields.

- Metal-catalyzed cyclizations, especially gold(I)-catalysis, provide access to structurally complex and functionally diverse oxazine derivatives with high selectivity.

- Characterization of synthesized compounds typically involves IR, 1H NMR, 13C NMR, and melting point comparisons to confirm structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1,3-oxazinane derivatives typically involves the reaction of hydrazides with carbonyl compounds. For instance, a recent study demonstrated the efficient synthesis of 1,3-oxazine derivatives using magnetic solid acid nanocatalysts, which not only enhanced yield but also facilitated eco-friendly processes . The characterization of these compounds is often performed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Biological Activities

1,3-Oxazinane-3-carboximidhydrazide has been associated with a variety of biological activities:

- Anti-cancer Activity : Research indicates that certain derivatives exhibit significant anti-cancer properties. For example, docking studies have shown that synthesized oxazine derivatives can effectively interact with breast cancer cell lines .

- Anti-inflammatory Properties : Compounds in this class have been screened for their anti-inflammatory effects using bovine serum albumin methods, demonstrating promising results .

- Antioxidant Activity : The antioxidant potential of these compounds has been evaluated through various assays, indicating their capacity to scavenge free radicals .

Applications in Medicinal Chemistry

The versatility of 1,3-oxazinane derivatives extends to their use as intermediates in the synthesis of pharmaceuticals. They serve as building blocks for creating more complex molecules with desirable therapeutic effects.

Case Studies

- Breast Cancer Treatment : A study utilized 1,3-oxazinane derivatives synthesized via green chemistry methods to target breast cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively .

- HIV Inhibition : The discovery of non-nucleoside reverse transcriptase inhibitors containing oxazine structures has opened avenues for developing treatments against HIV-1 mutant strains .

Data Table: Biological Activities of 1,3-Oxazinane Derivatives

| Activity Type | Method Used | Result Summary |

|---|---|---|

| Anti-cancer | Molecular docking | Significant binding affinity to cancer targets |

| Anti-inflammatory | Bovine serum albumin assay | Reduced inflammation markers |

| Antioxidant | Free radical scavenging assay | High scavenging activity observed |

Mecanismo De Acción

The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Structural Analogues and Functional Groups

The following compounds share functional or structural similarities with 1,3-oxazinane-3-carboximidhydrazide:

(a) Pyridazine Derivatives

3-Chloro-6-hydrazinylpyridazine ():

- Structure : Pyridazine ring (two nitrogen atoms) with hydrazine and chlorine substituents.

- Key Properties : Molecular weight = 144.56 g/mol, moderate solubility (Log S = -1.9), and high GI absorption .

- Comparison : Unlike 1,3-oxazinane-3-carboximidhydrazide, this compound lacks an oxygen atom in its ring but shares the hydrazine functional group, which may influence reactivity and biological activity.

- 1-Benzyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid (): Structure: Partially saturated pyridazine ring with a benzyl group and carboxylic acid. Key Properties: Melting point = 175–177.5°C, molecular weight = 246.26 g/mol .

(b) Imidazopyridine Carbohydrazides

- 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (): Structure: Fused imidazole and pyridine rings with a carbohydrazide group. Key Properties: Molecular weight = 205.22 g/mol (calculated), likely moderate solubility due to aromaticity.

(c) Oxadiazine Derivatives

- 1,2,5-Oxadiazine derivatives (): Structure: Six-membered ring with two nitrogen and one oxygen atom. Synthesis: Prepared via hydrazide intermediates reacting with benzaldehyde or acetophenone, followed by cyclization . Comparison: The positioning of heteroatoms in the ring (1,2,5-oxadiazine vs.

Physicochemical Properties

The table below summarizes hypothetical properties of 1,3-oxazinane-3-carboximidhydrazide alongside data from analogous compounds:

Notes:

- The oxazinane ring in the target compound may confer higher polarity compared to pyridazine derivatives, improving aqueous solubility.

- The carbohydrazide group (common in and ) is reactive, enabling condensation reactions for further derivatization .

Actividad Biológica

1,3-Oxazinane-3-carboximidhydrazide is a compound belonging to the oxazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1,3-Oxazinane-3-carboximidhydrazide features a heterocyclic structure that includes nitrogen and oxygen atoms. The unique arrangement of these atoms contributes to its biological activity. The compound can be synthesized through various methods, often involving the reaction of oxazine derivatives with hydrazides.

Antitumor Activity

Recent studies have demonstrated that 1,3-oxazinane derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from oxazinone structures have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. In one study, several oxazinone derivatives were tested against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), with IC50 values ranging from 4.47 to 52.8 μM for the most potent compounds .

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 5c | A2780 | 4.47 |

| 5g | MCF-7 | 52.8 |

| 4d | A2780/RCIS | 20.5 |

Anti-inflammatory and Antioxidant Activities

In addition to antitumor effects, oxazine derivatives have been evaluated for their anti-inflammatory and antioxidant properties. A series of synthesized oxazine derivatives were screened using bovine serum albumin (BSA) and nitric oxide methods to assess their efficacy. Notably, compounds such as N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide exhibited significant anti-inflammatory activity at concentrations of 10 μg, 50 μg, and 100 μg .

| Compound ID | Assay Type | Concentration (μg) | Activity Level |

|---|---|---|---|

| 5c | Anti-inflammatory | 10 | Significant |

| 5e | Antioxidant | 50 | Moderate |

The biological activity of 1,3-oxazinane derivatives can be attributed to their ability to interact with cellular targets such as tubulin and inflammatory mediators. The inhibition of tubulin polymerization disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis . Furthermore, the antioxidant properties are believed to stem from the ability of these compounds to scavenge free radicals and inhibit oxidative stress pathways .

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of oxazinone derivatives, researchers synthesized a new series of compounds and tested their efficacy against multiple human cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase. Molecular docking studies confirmed that these compounds bind effectively at the colchicine site on tubulin, providing a mechanistic insight into their anticancer activity .

Case Study: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of synthesized oxazine derivatives using an animal model. The results showed a marked reduction in inflammatory markers following treatment with specific oxazinane compounds, highlighting their potential as therapeutic agents in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.